2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a benzodiazole derivative with a 3,4-dimethoxyphenyl group attached. Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . The 3,4-dimethoxyphenyl group is a common moiety in various bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3,4-Dimethoxyphenethylamine have been synthesized through multi-step sequences starting from vanillin .Scientific Research Applications
Therapeutic Agents
Compounds with similar structures have been known to exhibit potent therapeutic properties. They can act as anticancer , antibacterial , antifungal , anti-inflammatory , and immunological modulator agents .
Antioxidant Activity
Some benzamide compounds synthesized from 2,3-dimethoxybenzoic acid have shown effective total antioxidant , free radical scavenging , and metal chelating activity .
Antibacterial Activity
The same benzamide compounds have also demonstrated in vitro antibacterial activity against various types of bacteria .
Protective Group in Chemical Synthesis
The 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor. It becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
Nonlinear Optical Applications
Compounds with similar structures have been used in nonlinear optical applications. The optical transmittance ranges of single crystals are important factors for these applications .
Material Science
Self-assembled monolayers (SAMs) of aromatic thiolates, which can be formed using compounds with similar structures, are frequently used in a wide range of applications .
properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-11-21-16-8-6-5-7-15(16)20-19(21)13-14-9-10-17(22-2)18(12-14)23-3/h5-10,12H,4,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKRAAFGAUGVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.